N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide

Catalog No.
S13401272
CAS No.
89653-68-9
M.F
C17H26N2O3
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4...

CAS Number

89653-68-9

Product Name

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxy-4-methylbenzamide

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C17H26N2O3/c1-5-19-8-6-7-13(19)11-18-17(20)16-14(21-3)9-12(2)10-15(16)22-4/h9-10,13H,5-8,11H2,1-4H3,(H,18,20)

InChI Key

BSPYZRSVLZNOAB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=C(C=C2OC)C)OC

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide is a chemical compound characterized by its unique structure, which includes a pyrrolidine moiety attached to a benzamide. The compound has the molecular formula C16H24N2O3C_{16}H_{24}N_{2}O_{3} and a molecular weight of approximately 292.37 g/mol. Its systematic name reflects its complex architecture, which features both methoxy and methyl substituents on the aromatic ring, contributing to its potential biological activity and chemical reactivity.

  • Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Common reagents for this process include potassium permanganate and chromium trioxide under acidic conditions.
  • Reduction: The carbonyl group in the benzamide can be reduced to yield an amine. Lithium aluminum hydride or sodium borohydride are typically used for this purpose.
  • Substitution: The methoxy groups may be substituted with other functional groups, such as halogens or alkyl groups, using halogenating agents like thionyl chloride or alkylating agents under basic conditions.

Major Products Formed

  • From Oxidation: 2,6-Dimethoxybenzoic acid derivatives.
  • From Reduction: N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzylamine.
  • From Substitution: Halogenated or alkylated benzamide derivatives.

Research indicates that compounds similar to N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide exhibit significant biological activity, particularly as ligands for dopamine D2 receptors. This compound's structure may influence its interaction with various biological targets, making it a candidate for further pharmacological studies. In vitro evaluations have suggested high-affinity binding to central nervous system receptors, which could have implications for treating neurological disorders .

The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide typically involves the following steps:

  • Starting Materials: 2,6-Dimethoxybenzoic acid and 1-Ethyl-2-pyrrolidinemethanol.
  • Coupling Reaction: The reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide and a catalyst like 4-dimethylaminopyridine in an organic solvent (e.g., dichloromethane) at room temperature.
  • Finalization: The resultant intermediate is treated with an amine (e.g., methylamine) to produce the final product.

Industrial production may employ continuous flow reactors and automated systems to enhance efficiency and yield while utilizing purification techniques like recrystallization and chromatography.

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide has potential applications in medicinal chemistry as a lead compound for developing new drugs targeting dopamine receptors. Its unique structure may also enable exploration in fields such as neuropharmacology and synthetic organic chemistry.

Studies on the interactions of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide with various biological receptors have shown promising results. Specific focus has been placed on its binding affinity to dopamine D2 receptors, indicating potential therapeutic implications for conditions like schizophrenia and Parkinson's disease. Further interaction studies are necessary to elucidate its mechanism of action and therapeutic efficacy .

Several compounds share structural similarities with N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(Pyrrolidin-2-yl)methyl)-3-methoxybenzamideContains a pyrrolidine ringLacks ethyl substitution on the nitrogen
N-(1-Methylpyrrolidin-2-yl)methyl)-4-methylbenzamideMethyl substitution on the pyrrolidineDifferent methyl position affects receptor binding
N-(Cyclopentylmethyl)-4-methoxybenzamideCyclopentane instead of pyrrolidinePotentially different pharmacokinetics
3-(1-Ethylpyrrolidin-2-yl)-N-(phenyl)propanamidePhenyl group instead of methoxyMay exhibit different biological activities

These compounds highlight the unique structural characteristics of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide that may influence its biological activity and potential therapeutic applications. Further comparative studies could provide insights into how structural variations impact pharmacological properties.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

306.19434270 g/mol

Monoisotopic Mass

306.19434270 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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